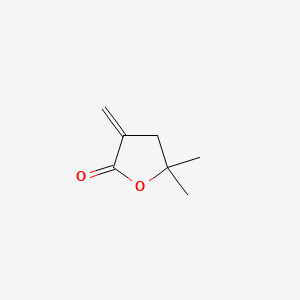
5,5-Dimethyl-3-methylenedihydrofuran-2-one
Descripción general
Descripción
5,5-Dimethyl-3-methylenedihydrofuran-2-one is a butan-4-olide that has a methylene group at the 3-position and two methyl substituents at the 5-position .
Molecular Structure Analysis
The molecular formula of 5,5-Dimethyl-3-methylenedihydrofuran-2-one is C7H10O2 . It has a molecular weight of 126.15 g/mol.Aplicaciones Científicas De Investigación
Anticancer Activity : A study by Janecki et al. (2005) explored the synthesis and cytotoxic evaluation of α-alkylidene-γ-lactones and lactams, including derivatives of 5,5-Dimethyl-3-methylenedihydrofuran-2-one. They discovered significant cytotoxic activity against leukemia cells in some derivatives, highlighting potential applications in anticancer research (Janecki et al., 2005).
Combustion and Emissions Characteristics : Wei et al. (2014) investigated the combustion and emissions characteristics of 2-methylfuran gasoline blend fuel in spark-ignition engines. Their research provides insights into the potential of derivatives of 5,5-Dimethyl-3-methylenedihydrofuran-2-one as alternative fuels in automotive applications (Wei et al., 2014).
Experimental and Theoretical Properties : Fatima et al. (2021) conducted a study on 5,5-Dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 5,5-Dimethyl-1,3 cyclohexanedione. They examined its properties using experimental spectroscopies and theoretical studies, providing valuable data for further chemical and pharmacological research (Fatima et al., 2021).
Cytotoxic Diterpenoids Production : Masi et al. (2020) isolated new diterpenoids with tetrasubstituted 3-oxodihydrofuran substituents from the fungus Colletotrichum higginsianum. This study highlights the potential of 5,5-Dimethyl-3-methylenedihydrofuran-2-one derivatives in producing compounds with cytotoxic activity (Masi et al., 2020).
Catalytic Conversion : Kong et al. (2018) reviewed the catalytic conversion of 5-Hydroxymethylfurfural to various chemicals and fuels, demonstrating the versatility of furan derivatives in chemical synthesis and potential industrial applications (Kong et al., 2018).
Propiedades
IUPAC Name |
5,5-dimethyl-3-methylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-7(2,3)9-6(5)8/h1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSDNLZCJQMZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486666 | |
| Record name | 5,5-Dimethyl-3-methylenedihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29043-97-8 | |
| Record name | 5,5-Dimethyl-3-methylenedihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



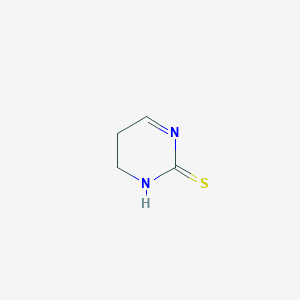
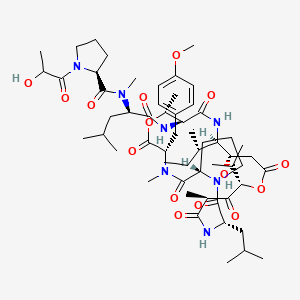
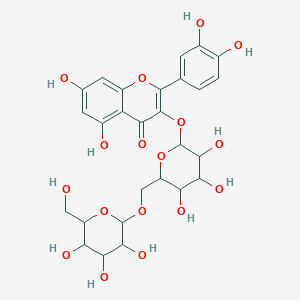
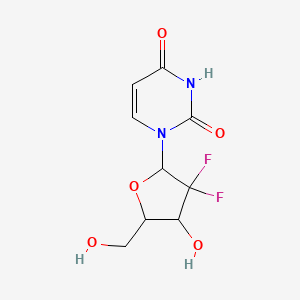
![(1R,4S,5R,9S,10R,13R)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1252696.png)
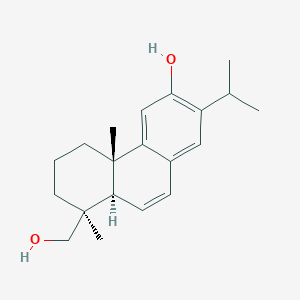
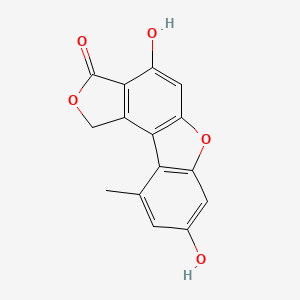
![4H-thieno[3,2-b]pyrrole](/img/structure/B1252704.png)
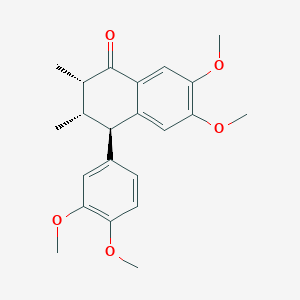

![10,13,14-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1252709.png)
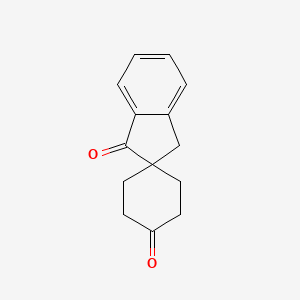

![4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide](/img/structure/B1252714.png)